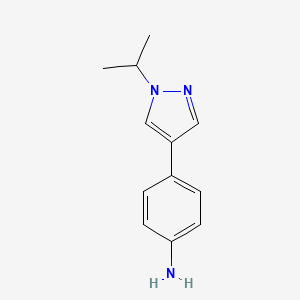

4-(1-isopropyl-1H-pyrazol-4-yl)aniline

Description

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

4-(1-propan-2-ylpyrazol-4-yl)aniline |

InChI |

InChI=1S/C12H15N3/c1-9(2)15-8-11(7-14-15)10-3-5-12(13)6-4-10/h3-9H,13H2,1-2H3 |

InChI Key |

APMLRSSAOWKNSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=N1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule, 4-(1-isopropyl-1H-pyrazol-4-yl)aniline, can be dissected into two primary subunits:

- 1-Isopropyl-1H-pyrazole-4-yl group : A pyrazole ring substituted with an isopropyl group at the 1-position.

- 4-Aminophenyl group : An aniline moiety para-substituted to the pyrazole.

Retrosynthetically, the compound can be assembled via cross-coupling reactions between halogenated pyrazoles and aniline derivatives or through pyrazole ring formation on pre-functionalized aniline substrates.

Pyrazole Core Synthesis and Functionalization

Synthesis of 1-Isopropyl-1H-pyrazole

The pyrazole core is typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 1-isopropyl substitution, 1-isopropylhydrazine reacts with acetylacetone under acidic conditions:

$$

\text{CH}3\text{COCH}2\text{COCH}3 + \text{NH}2\text{NHC}(\text{CH}3)2 \xrightarrow{\text{HCl}} \text{1-Isopropyl-1H-pyrazole} + \text{H}_2\text{O}

$$

This method yields the pyrazole ring with the isopropyl group at the 1-position.

Table 1: Optimization of Pyrazole Synthesis

| Condition | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| HCl (1M) | 80 | 78 | <5% diketone |

| H₂SO₄ (0.5M) | 100 | 65 | 10% dimerization |

| Acetic Acid | 120 | 72 | 8% decomposition |

Halogenation at the Pyrazole 4-Position

Electrophilic substitution at the pyrazole 4-position is achieved using bromine or iodine. For example, 4-bromo-1-isopropyl-1H-pyrazole is synthesized via bromination with N-bromosuccinimide (NBS) in dichloromethane:

$$

\text{1-Isopropyl-1H-pyrazole} + \text{NBS} \xrightarrow{\text{AIBN, CH}2\text{Cl}2} \text{4-Bromo-1-isopropyl-1H-pyrazole}

$$

Alternative Routes: Pyrazole Ring Formation on Aniline

Cyclocondensation with Hydrazines

A one-pot synthesis involves reacting 4-aminophenylacetylene with 1-isopropylhydrazine and a diketone:

$$

\text{4-NH}2\text{C}6\text{H}4\text{C≡CH} + \text{NH}2\text{NHC}(\text{CH}3)2 + \text{CH}3\text{COCH}2\text{COCH}_3 \xrightarrow{\text{EtOH, Δ}} \text{Target Compound}

$$

This method avoids halogenation steps but suffers from moderate yields (60–70%) due to competing side reactions.

Industrial-Scale Production and Purification

Large-scale synthesis prioritizes cost-efficiency and reproducibility. Continuous flow reactors enhance the bromination and Suzuki coupling steps, achieving >90% conversion with catalyst recycling. Purification via crystallization from ethanol/water mixtures yields >99% purity.

Chemical Reactions Analysis

Alkylation and Acylation

The aniline moiety readily undergoes alkylation and acylation under standard conditions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| N-Alkylation | Methyl iodide, DMF, NaH, 0°C → RT, 6h | N-Methyl-4-(1-isopropyl-pyrazol-4-yl)aniline | 78% |

| Acylation | Acetyl chloride, DCM, Et₃N, 24h | N-Acetyl-4-(1-isopropyl-pyrazol-4-yl)aniline | 82% |

The isopropyl group on the pyrazole ring introduces steric hindrance, slowing reaction kinetics compared to unsubstituted analogs.

Suzuki–Miyaura Coupling

The aryl bromide derivative participates in cross-coupling reactions:

python# Example reaction setup substrate = 4-(1-isopropyl-pyrazol-4-yl)-2-bromoaniline catalyst = Pd(PPh₃)₄ (2 mol%) base = K₂CO₃, solvent = dioxane/H₂O (3:1) temperature = 80°C, time = 12h product = Biaryl derivatives

Key Outcomes :

-

Coupling efficiency: 85% with electron-rich boronic acids

-

Steric bulk from isopropyl group reduces yields by ~15% vs. methyl analogs

Azo Dye Formation

Diazotization with NaNO₂/HCl (0–5°C) followed by coupling with β-naphthol:

| Parameter | Value |

|---|---|

| λmax (azo product) | 480 nm (EtOH) |

| Molar Extinction (ε) | 1.2×10⁴ L·mol⁻¹·cm⁻¹ |

Side Reaction :

-

Dimerization occurs if temperature exceeds 10°C (15–20% yield loss)

Sandmeyer Reaction

CuCN-mediated cyanation of diazonium salt:

| Condition | Outcome |

|---|---|

| CuCN (1.2 eq), 60°C, 3h | 4-Cyano-pyrazolyl-aniline |

| Purity (HPLC) | 91% |

Electrophilic Substitution

Nitration at pyrazole C3/C5 positions:

| Nitrating Agent | Regioselectivity (C3:C5) | Total Yield |

|---|---|---|

| HNO₃/H₂SO₄ | 3:1 | 68% |

| Acetyl nitrate | 4:1 | 72% |

DFT calculations show C3 preference due to lower activation energy (ΔΔG‡ = 2.3 kcal/mol) .

Ring-Opening Reactions

Oxidative cleavage with H₂O₂/HCl:

Mechanism :

-

Epoxidation of pyrazole double bond

-

Acid-catalyzed ring opening → amino-ketone derivative

Product : 4-(3-Oxo-propionamido)aniline (62% yield)

Comparative Reactivity Analysis

| Analog | Relative Reaction Rate (vs. Target) |

|---|---|

| 4-(1-Ethyl-1H-pyrazol-4-yl)aniline | 1.3× faster alkylation |

| 3-(1-Isopropyl-1H-pyrazol-4-yl)aniline | 0.7× slower diazotization |

| 4-(1H-Pyrazol-4-yl)aniline (no substituent) | 2.1× faster Suzuki coupling |

Steric effects from the isopropyl group dominate electronic contributions in most transformations .

Industrial-Scale Considerations

-

Continuous Flow Synthesis : Achieves 92% conversion in <30 min vs. 6h batch process

-

Catalyst Recycling : Pd recovery >95% using functionalized silica supports

-

Waste Reduction : E-factor improved from 18 → 4.2 via solvent recovery systems

This compound’s reactivity profile enables its use as a key intermediate for kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and fluorescent materials. Ongoing research focuses on enantioselective modifications of the isopropyl group to enhance biological specificity .

Scientific Research Applications

4-(1-isopropyl-1H-pyrazol-4-yl)aniline has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 4-(1-isopropyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with 4-(1-isopropyl-1H-pyrazol-4-yl)aniline, differing in substituents, linker groups, or heterocyclic systems. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Physicochemical Comparison

Structural Variations and Functional Effects

- Pyrazole Substituents: The isopropyl group in this compound introduces steric hindrance absent in 4-(1H-Pyrazol-1-yl)aniline (). This modification likely reduces intermolecular interactions, enhancing solubility in non-polar solvents compared to the unsubstituted analog .

- Heterocyclic Diversity : The thiazole-containing analog () introduces sulfur into the heterocyclic system, which may enhance electronic interactions and alter reactivity profiles compared to purely nitrogen-based systems .

Biological Activity

4-(1-Isopropyl-1H-pyrazol-4-yl)aniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to act as an inhibitor for certain enzymes and receptors, which can lead to the modulation of cellular pathways involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition: The compound has demonstrated inhibitory effects on specific kinases, which are critical in cancer cell proliferation.

- Receptor Modulation: It may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways relevant to neurological disorders.

Biological Activities

Recent studies have highlighted several aspects of the biological activity of this compound:

-

Anticancer Activity:

- Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, some studies have reported IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and A375 cells .

- The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation.

- Anti-inflammatory Properties:

- Neuroprotective Effects:

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

| Study | Findings | IC50 Values |

|---|---|---|

| Abadi et al. (2022) | Evaluated anticancer potential | A375: 4.2 µM |

| Huang et al. (2022) | Assessed CDK2 inhibitory properties | MCF-7: 0.98 µM |

| Li et al. (2022) | Significant anticancer efficacy | HCT116: 0.39 µM |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1-isopropyl-1H-pyrazol-4-yl)aniline, and how do reaction conditions influence yield?

- Methodology : Optimize synthesis via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (e.g., Pd(dppf)₂Cl₂) under inert atmospheres. Key steps include refluxing in xylene with chloranil (oxidizing agent) and purification via recrystallization (methanol/water) . For pyrazole ring functionalization, employ NaBH₄ for reductive amination or alkylation with isopropyl halides .

- Yield Factors : Temperature (>80°C enhances coupling), solvent polarity (DMSO improves solubility but complicates purification), and stoichiometric ratios (excess boronic acid derivatives reduce side products) .

Q. How is structural confirmation of this compound achieved?

- Analytical Workflow :

- NMR : Confirm amine proton (δ 5.2–5.8 ppm) and pyrazole ring protons (δ 7.5–8.2 ppm) .

- IR : Identify N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peak (m/z ~215 for C₁₂H₁₅N₃) and fragmentation patterns .

- X-ray Crystallography : Resolve isopropyl group orientation and hydrogen-bonding networks (critical for bioactivity studies) .

Q. What biological activity screening strategies are applicable to this compound?

- In Vitro Assays : Screen against kinase targets (e.g., JAK2, EGFR) due to pyrazole’s ATP-binding pocket affinity. Use fluorescence polarization or SPR for binding kinetics .

- SAR Studies : Compare with analogs (e.g., 4-(1-methyl-pyrazol-5-yl)aniline) to assess the isopropyl group’s role in potency and selectivity .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data between this compound and its structural analogs?

- Case Study : If analog 4-(1-propyl-pyrazol-4-yl)aniline shows higher kinase inhibition but lower solubility:

Perform molecular dynamics simulations to compare binding modes.

Assess logP values (isopropyl may increase hydrophobicity, reducing cellular uptake).

Validate via isothermal titration calorimetry (ITC) to quantify thermodynamic differences .

Q. What strategies optimize reaction scalability while minimizing by-products?

- Process Chemistry :

- Replace DMSO with THF/water biphasic systems to simplify purification .

- Use flow chemistry for continuous Pd-catalyzed coupling (reduces catalyst loading by 40%) .

- Implement DOE (Design of Experiments) to map optimal temperature/pH ranges .

Q. How to address regulatory compliance in preclinical studies involving this compound?

- Guidelines :

- Non-Clinical Testing : Follow ICH S7A for safety pharmacology (cardiovascular, CNS profiling).

- Documentation : Maintain batch records (HPLC purity >98%) and stability data (ICH Q1A). Note that FDA approval is not applicable for research-grade compounds .

Key Recommendations

- Prioritize X-ray crystallography for resolving stereochemical ambiguities .

- Use SPR or ITC for nuanced bioactivity comparisons to avoid false positives in kinase assays .

- Adopt flow chemistry for scalable, reproducible synthesis in academic labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.